molecular formula C11H10FN3 B11731416 (2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine

(2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine

Cat. No.: B11731416
M. Wt: 203.22 g/mol
InChI Key: MHIFGNJRIGQNOC-UHFFFAOYSA-N
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Description

(2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile, such as an amine or an alkoxide.

    Amination: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the intermediate compound with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alkoxides, electrophiles like halogens, acidic or basic conditions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenylpyrimidin-5-yl)methanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (2-(4-Fluorophenyl)pyrimidin-5-yl)methanamine: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological activity.

    (2-(2-Chlorophenyl)pyrimidin-5-yl)methanamine: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.

Uniqueness

The presence of the fluorophenyl group in (2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine imparts unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and improved stability. These characteristics make it a valuable compound for various scientific and industrial applications.

Biological Activity

(2-(2-Fluorophenyl)pyrimidin-5-yl)methanamine, a compound of significant interest in medicinal chemistry, has been investigated for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorophenyl group, which is crucial for its biological activity. The presence of the fluorine atom may enhance lipophilicity and alter the electronic properties of the compound, potentially influencing its interaction with biological targets.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. It has been identified as a building block in the synthesis of more complex organic molecules with potential therapeutic applications against various pathogens.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The fluorinated phenyl ring and the pyrimidine moiety facilitate binding to various enzymes and receptors, potentially inhibiting or activating critical biological pathways. Detailed studies are necessary to elucidate these interactions fully.

Structure-Activity Relationships (SAR)

The SAR analysis highlights the importance of substituents on the pyrimidine ring in determining biological activity. For instance, modifications at the C5 position have shown to significantly affect potency against specific targets, such as cyclin-dependent kinases (CDKs). Compounds with electron-donating groups at this position often exhibit enhanced activity .

CompoundSubstituentIC50 (nM)Activity
12eF3-7CDK9 Inhibitor
12gMe5CDK9 Selective
12hEt>100Inactive against CDKs

Case Studies

  • Inhibition of CDK9 : A study reported that derivatives of pyrimidines, including those similar to this compound, showed significant inhibition of CDK9, which is crucial for RNA polymerase II transcription. This inhibition leads to reduced expression of anti-apoptotic proteins, triggering apoptosis in cancer cells .
  • Antimycobacterial Activity : Another investigation highlighted that compounds derived from similar frameworks demonstrated activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μM. This suggests potential applications in treating mycobacterial infections .

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[2-(2-fluorophenyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-10-4-2-1-3-9(10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2

InChI Key

MHIFGNJRIGQNOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)CN)F

Origin of Product

United States

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